N-Benzylbenzamide Derivatives as Potent Tyrosinase Inhibitors with Sub-Micromolar IC50 Values
While unsubstituted N-Benzylbenzamide itself has negligible tyrosinase inhibitory activity, its hydroxylated derivatives demonstrate a stark increase in potency. This is a direct class-level differentiation from the parent compound and other benzamide cores. The most potent derivative in one study, compound 15, achieved an IC50 of 2.2 μM against mushroom tyrosinase, compared to the parent N-Benzylbenzamide which is reported to have an IC50 of approximately 1.99 mM (1,990,000 nM) [1][2]. This represents an improvement in potency of over 900-fold, demonstrating the value of the N-benzylbenzamide scaffold for creating high-affinity inhibitors through simple hydroxylation.
| Evidence Dimension | Inhibition of mushroom tyrosinase |
|---|---|
| Target Compound Data | Hydroxylated N-Benzylbenzamide derivative (Compound 15): IC50 = 2.2 μM (2,200 nM) |
| Comparator Or Baseline | Unsubstituted N-Benzylbenzamide: IC50 ≈ 1.99 mM (1,990,000 nM) |
| Quantified Difference | Approximately 900-fold increase in potency for the hydroxylated derivative over the parent compound |
| Conditions | In vitro oxidation of L-DOPA catalyzed by mushroom tyrosinase |
Why This Matters
This demonstrates that N-Benzylbenzamide (CAS 1485-70-7) is the essential, readily accessible starting material for creating highly potent tyrosinase inhibitors, whereas the unsubstituted compound itself is not an effective agent.
- [1] Cho, S. J., Roh, J. S., Sun, W. S., Kim, S. H., & Park, K. D. (2006). N-Benzylbenzamides: A new class of potent tyrosinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(10), 2682-2684. View Source
- [2] BindingDB. (n.d.). BDBM50183710 CHEMBL207313: N-benzylbenzamide. Retrieved April 16, 2026, from https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50183710 View Source
